molecular formula C13H14ClN3O B507427 N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 514817-94-8

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B507427
CAS No.: 514817-94-8
M. Wt: 263.72g/mol
InChI Key: GKJDVIJMMZULLF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the carboxamide group reduced to an amine.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-1,3-dimethylurea: Another compound with a similar structure but with a urea group instead of a carboxamide group.

    3-chloro-4-methylphenylboronic acid: A boronic acid derivative with a similar aromatic ring structure.

Uniqueness

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its pyrazole ring and carboxamide group make it a versatile compound for various applications in research and industry.

Biological Activity

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3O. It features a pyrazole ring substituted with a chloro and methyl group on the phenyl ring, which is critical for its biological activity. The compound's structural characteristics contribute to its interaction with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazoles have shown significant inhibitory effects on various cancer cell lines including breast (MDA-MB-231), lung (A549), and colorectal cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-23149.85Apoptosis induction
Other Pyrazole DerivativesA5490.39Autophagy induction

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. For example, certain compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that these compounds could act similarly to established anti-inflammatory drugs like dexamethasone.

CompoundCytokine Inhibition (%)Concentration (µM)
This compound76% TNF-α10
Dexamethasone76% TNF-α1

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Cytotoxicity : The compound induces cytotoxic effects in cancer cells through apoptosis and necrosis.
  • Cytokine Modulation : It modulates the production of inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

A recent study synthesized a series of pyrazole derivatives including this compound and evaluated their biological activities:

  • Study Findings : The compound showed promising results against various cancer cell lines with an IC50 value indicating effective growth inhibition.
    "Compounds containing the 1H-pyrazole structure are still of significant interest due to their ability to inhibit the growth of several cancer types" .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1,3-dimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-8-4-5-10(6-12(8)14)15-13(18)11-7-17(3)16-9(11)2/h4-7H,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJDVIJMMZULLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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